Predicted Physicochemical Profile: Boiling Point and Lipophilicity vs. Unsubstituted 2‑Chloro‑4‑aminopyrimidine
2‑Chloro‑N‑tetrahydro‑2H‑pyran‑4‑ylpyrimidin‑4‑amine (954229-31-3) exhibits a predicted boiling point of 417.4 ± 35.0 °C and a predicted density of 1.328 ± 0.06 g/cm³ . In contrast, the unsubstituted parent scaffold 2‑chloro‑4‑aminopyrimidine has a significantly lower reported boiling point of 270–272 °C [1]. The ~147 °C elevation in boiling point reflects the increased molecular weight and hydrogen‑bonding capacity conferred by the tetrahydropyran group, which directly impacts purification protocols and storage considerations. Additionally, the predicted pKa of 2.63 ± 0.10 for 954229-31-3 indicates a weakly basic character that may influence salt formation and solubility in aqueous buffers compared to the parent scaffold.
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 417.4 ± 35.0 °C |
| Comparator Or Baseline | 2‑Chloro‑4‑aminopyrimidine: 270–272 °C |
| Quantified Difference | ~147 °C higher |
| Conditions | ACD/Labs Percepta Platform predictions for 954229-31-3; experimental data for comparator |
Why This Matters
The higher boiling point necessitates adjusted distillation or sublimation conditions during purification, directly affecting procurement decisions for kilo‑scale synthesis.
- [1] PubChem. 2-Chloro-4-pyrimidinamine. (Accessed 2026). View Source
